molecular formula C6H7Cl3N2 B1587539 2,5-Dichlorophenylhydrazine hydrochloride CAS No. 50709-35-8

2,5-Dichlorophenylhydrazine hydrochloride

Cat. No.: B1587539
CAS No.: 50709-35-8
M. Wt: 213.5 g/mol
InChI Key: RQZTURFFWSJCMT-UHFFFAOYSA-N
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Description

2,5-Dichlorophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H7Cl3N2. It is a derivative of phenylhydrazine, where two chlorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry .

Scientific Research Applications

2,5-Dichlorophenylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2,5-Dichlorophenylhydrazine hydrochloride can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, and the temperature. Understanding these influences can be crucial for optimizing the use of this compound in research or therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorophenylhydrazine hydrochloride can be synthesized through the reaction of 2,5-dichloronitrobenzene with hydrazine hydrate. The reaction typically involves the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Condensation Reactions: These reactions often require acidic or basic catalysts and are performed at moderate temperatures.

Major Products Formed

    Substitution Reactions: Various substituted phenylhydrazine derivatives.

    Oxidation and Reduction Reactions: Amines, azides, and other nitrogen-containing compounds.

    Condensation Reactions: Hydrazones, azines, and related compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylhydrazine hydrochloride
  • 3,5-Dichlorophenylhydrazine hydrochloride
  • 2,6-Dichlorophenylhydrazine hydrochloride

Comparison

2,5-Dichlorophenylhydrazine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

(2,5-dichlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZTURFFWSJCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198763
Record name (2,5-Dichlorophenyl)hydrazine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50709-35-8
Record name Hydrazine, (2,5-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50709-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)hydrazine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050709358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,5-Dichlorophenyl)hydrazine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dichlorophenyl)hydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,5-dichlorophenylhydrazine hydrochloride in the study?

A1: The research article describes the use of this compound in characterizing the product of a ring contraction reaction []. Specifically, this compound reacts with 2′-amino-cyclopentanespiro-5′-oxazolin-4′-one (a product of the ring contraction) to form the corresponding 2,5-dichlorophenylhydrazone derivative. This derivatization serves as a confirmation of the structure of the ring-contracted product.

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